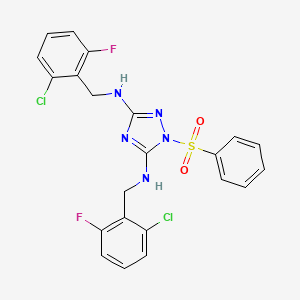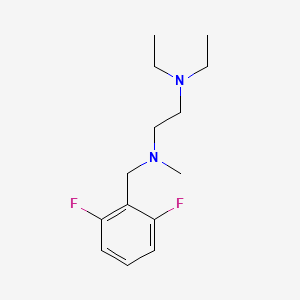![molecular formula C15H17BrN4 B5012221 2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5012221.png)
2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine and related compounds involves multiple steps, including the condensation of specific precursors, nucleophilic substitution reactions, and the use of various catalysts to achieve the desired molecular framework. The general synthetic route allows for structural variety at positions 2, 4, and 6 of the scaffold, enabling the introduction of functional groups that can modulate the compound's biological activity and chemical properties (Jang et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound is characterized by X-ray crystallography, NMR, and other spectroscopic techniques, providing insights into its conformation, bond lengths, and angles. The presence of the bromobenzyl and piperazine groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets (Lahmidi et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, due to the reactive nature of the pyrimidine and piperazine rings. These reactions enable the synthesis of a wide range of derivatives with potential pharmacological activities. The compound's chemical properties, such as its acidity, basicity, and solubility, are influenced by the substituents on the pyrimidine and piperazine rings, affecting its behavior in different chemical environments (Sekiya et al., 1983).
Physical Properties Analysis
The physical properties of this compound, including melting point, boiling point, and solubility in various solvents, are crucial for its application in chemical syntheses and pharmaceutical formulations. These properties are determined by standard laboratory techniques and contribute to understanding the compound's stability and compatibility with other substances (Mekky et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, electrophilicity, nucleophilicity, and stability, are analyzed through various chemical reactions and spectroscopic methods. These properties are essential for its potential use in organic synthesis, medicinal chemistry, and as a precursor for developing new pharmaceutical agents. The ability to undergo selective reactions makes it a valuable compound in the synthesis of complex molecules with biological activity (Sowrirajan et al., 2022).
作用机制
Target of Action
It’s known that pyrazole derivatives, which are structurally similar to the compound , have a broad spectrum of biological activities, including antitumor, antivirus, and antibacterial effects . They are important raw materials and intermediates for the development of drugs .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives can selectively inhibit COX-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
It’s known that purine and pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis .
Result of Action
It’s known that pyrazole derivatives can have various biological activities, such as antitumor, antivirus, and antibacterial effects .
安全和危害
未来方向
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSXYWVMIBACMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)

![1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)

![1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)
![4-allyl-2-methoxy-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5012193.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5012198.png)
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5012207.png)


